molecular formula C11H10BN3O2 B14075542 (2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14075542
M. Wt: 227.03 g/mol
InChI Key: HDBZKVREHZQWKE-UHFFFAOYSA-N
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Description

(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyano group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and the development of more efficient and environmentally friendly reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: The corresponding aryl compound without the boronic acid group.

    Oxidation: Phenols or alcohols.

Mechanism of Action

The mechanism of action of (2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen or boron-carbon bond, which facilitates the transfer of the boronic acid group to the target molecule. In the case of Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronic acid group is transferred to the palladium complex, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a pyrazole moiety, which imparts distinct electronic and steric properties. These features make it a versatile reagent in various chemical reactions and a valuable compound in scientific research .

Properties

Molecular Formula

C11H10BN3O2

Molecular Weight

227.03 g/mol

IUPAC Name

[2-cyano-4-(3-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H10BN3O2/c1-8-4-5-15(14-8)10-2-3-11(12(16)17)9(6-10)7-13/h2-6,16-17H,1H3

InChI Key

HDBZKVREHZQWKE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC(=N2)C)C#N)(O)O

Origin of Product

United States

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